molecular formula C4H10N4O4S B144746 1-Methyl-1H-pyrazole-4,5-diamine sulfate CAS No. 20055-01-0

1-Methyl-1H-pyrazole-4,5-diamine sulfate

Cat. No.: B144746
CAS No.: 20055-01-0
M. Wt: 210.21 g/mol
InChI Key: CIMLJTZGZLWBJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate typically involves the reaction of 1-methyl-1H-pyrazole-4,5-diamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt . The process involves dissolving 1-methyl-1H-pyrazole-4,5-diamine in an appropriate solvent, followed by the addition of sulfuric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3,5-diamine sulfate
  • 1-Methyl-1H-pyrazole-4,5-diamine hydrochloride
  • 1-Methyl-1H-pyrazole-4,5-diamine nitrate

Comparison: 1-Methyl-1H-pyrazole-4,5-diamine sulfate is unique due to its specific sulfate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the sulfate group can also affect its interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-methylpyrazole-3,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMLJTZGZLWBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20055-01-0
Record name 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 5-amino-1-methyl-4-nitrosopyrazole (117 g) were added sulfuric acid (91 g) and 10% palladium on carbon (58 g). The mixture was hydrogenated under balloon pressure for 10 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo. To the concentrate was added isopropyl alcohol (2.3 L) and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give 4,5-diamino-1-methylpyrazole sulfate (158 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 5-amino-1-methyl-4-nitrosopyrazole (117 g) were added sulfuric acid (91 g) and 10% palladium on carbon (58 g) The mixture was hydrogenated under balloon pressure for 10 hours. The reaction mixture was filtered, and the filtrate was concentrated in vacuo. To the concentrate was added isopropyl alcohol (2.3 L), and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give 4,5-diamino-1-methylpyrazole sulfuric acid salt (158 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
catalyst
Reaction Step Two

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